Disodium maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Buffering Agent

Disodium maleate acts as an effective buffering agent in a specific pH range, typically between pH 5.0 and 6.5 [1]. It helps maintain a constant pH environment in biological experiments, which is crucial for many enzymes and cellular processes to function properly [1]. Buffer solutions are widely used in:

- Cell culture: Maintaining optimal pH for cell growth and proliferation [1].

- Enzyme assays: Ensuring consistent activity of enzymes during experiments [2].

- Protein purification: Preserving protein structure and function during isolation and purification steps [3].

[1] Disodium maleate[2] 缓冲液配制方法 (Chinese language, but details buffer preparation including use of disodium maleate)[3] Protein Purification Techniques:

Inhibitor of Fumarate Hydratase

Disodium maleate can inhibit the activity of fumarate hydratase, an enzyme involved in the Krebs cycle (citric acid cycle) [4]. This property allows researchers to study the effects of disrupting the Krebs cycle on cellular metabolism [4].

[4] Inhibition of Fumarate Hydratase Activity in Cultured Human Cells:

Other Potential Applications

Disodium maleate is being explored for other research applications, but more studies are needed to confirm its efficacy. Some potential areas of exploration include:

- Antimicrobial activity: Some studies suggest disodium maleate might have antifungal or antibacterial properties [5, 6].

- Cancer research: Disruption of the Krebs cycle may have implications for cancer cell growth. Disodium maleate's role in this area is under investigation [7].

Disodium maleate is a chemical compound with the formula and a molecular weight of approximately 160.04 g/mol. It is the disodium salt of maleic acid, formed through the neutralization of maleic acid with sodium hydroxide or other sodium salts. Disodium maleate is typically encountered as a white crystalline powder that is soluble in water. This compound is known for its applications in various industrial and pharmaceutical processes due to its unique chemical properties and biological activities.

- Neutralization Reactions: It can react with acids to form maleic acid and corresponding sodium salts.

- Esterification: Disodium maleate can react with alcohols in the presence of an acid catalyst to form esters.

- Decarboxylation: Under certain conditions, disodium maleate can undergo decarboxylation, leading to the formation of other organic compounds.

These reactions highlight the versatility of disodium maleate in organic synthesis and its potential utility in various applications.

Disodium maleate can be synthesized through several methods:

- Neutralization: The most common method involves the reaction of maleic acid with sodium hydroxide or sodium carbonate:

- Ion Exchange: Disodium maleate can also be produced via ion exchange methods where sodium ions replace protons in maleic acid.

- Crystallization: Following synthesis, disodium maleate can be purified by recrystallization from aqueous solutions.

These methods ensure the availability of high-purity disodium maleate for various applications.

Disodium maleate finds use in several fields:

- Pharmaceuticals: It is utilized as an excipient in drug formulations due to its ability to enhance solubility and stability.

- Food Industry: As a food additive, it serves as a flavor enhancer and stabilizer.

- Agriculture: Disodium maleate is employed as a chelating agent in fertilizers.

- Cosmetics: It is used in personal care products for its emulsifying properties.

These diverse applications underscore the compound's significance across multiple industries.

Research into the interactions of disodium maleate with other compounds indicates potential synergistic effects, particularly in pharmaceutical formulations. Studies have shown that when combined with certain active pharmaceutical ingredients, disodium maleate can enhance solubility and bioavailability . Additionally, interaction studies suggest that it may modulate the release profiles of drugs, making it a valuable component in controlled-release formulations.

Disodium maleate shares similarities with other salts derived from maleic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Molecular Weight (g/mol) | Unique Properties |

|---|---|---|---|

| Disodium Maleate | 160.04 | Less irritating than parent acid; versatile applications | |

| Sodium Maleate | 138.05 | More soluble; used primarily as a food additive | |

| Potassium Maleate | 192.25 | Higher solubility; used in agriculture | |

| Ammonium Maleate | 150.13 | Used mainly as a fertilizer |

Disodium maleate's unique combination of lower dermal absorption and versatile chemical reactivity distinguishes it from these similar compounds, making it particularly valuable in pharmaceutical formulations and industrial applications .

Disodium maleate’s history is intertwined with the industrial exploitation of maleic acid. Maleic acid was first synthesized in 1834 by heating malic acid, but commercial production of maleic acid and its derivatives began in the early 20th century. The industrial synthesis of maleic anhydride via benzene oxidation in the 1920s laid the groundwork for large-scale maleic acid production, enabling the subsequent development of its salts, including disodium maleate. By the mid-20th century, disodium maleate emerged as a stable intermediate in polymer synthesis and organic reactions, particularly in esterification processes. Its production scaled alongside the growth of the plastics industry, driven by demand for maleate-based copolymers and resins.

Chemical Classification and Significance

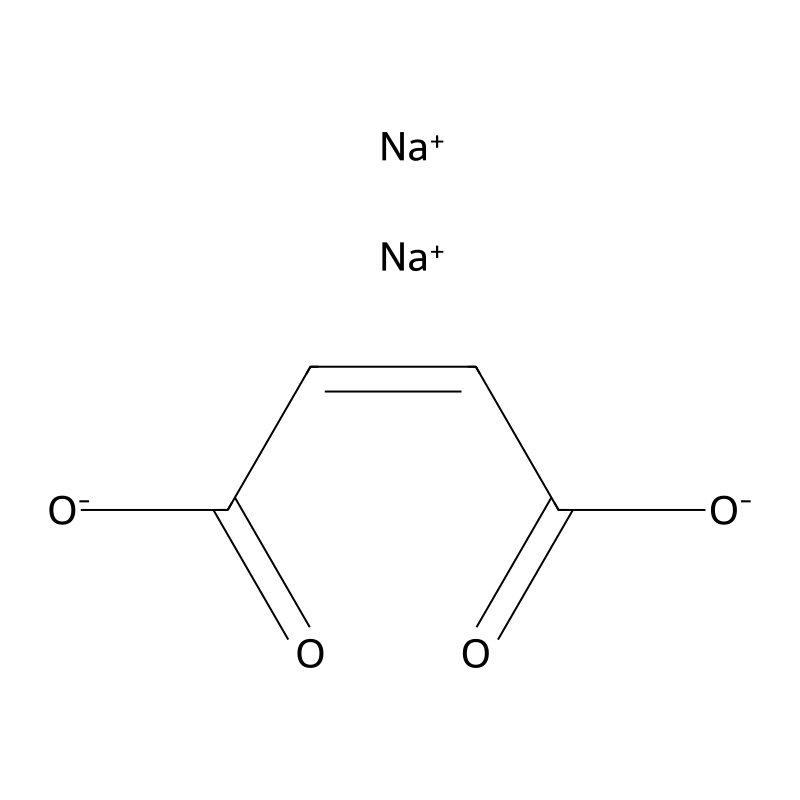

Disodium maleate (C₄H₂Na₂O₄) belongs to the class of organic sodium salts and more specifically, alkene dicarboxylates. Its structure features a cis-configured double bond flanked by two carboxylate groups, which confer unique reactivity:

$$

\text{Structure: } \text{Na}^+ \left[\text{OOC–CH=CH–COO}^-\right] \text{Na}^+

$$

This compound serves multiple roles:

- Industrial intermediate: Used in synthesizing fumaric acid via isomerization

- Polymer component: Acts as a monomer in copolymer production for adhesives

- Biochemical tool: Employed in studies of enzyme-catalyzed esterification

Table 1 summarizes key physicochemical properties:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 160.04 g/mol | |

| Density | 1.499 g/cm³ | |

| Melting point | 138–139°C | |

| Water solubility | >50 g/L (25°C) | |

| CAS registry | 371-47-1 |

Nomenclature Systems and Taxonomic Position

Disodium maleate is systematically described through multiple nomenclature frameworks:

IUPAC Name

Disodium (2Z)-but-2-enedioate

Common Synonyms

Taxonomic Hierarchy

- Kingdom: Organic compounds

- Class: Organic salts

- Subclass: Carboxylic acid salts

- Order: Dicarboxylates

- Family: Alkenedioates

The compound’s CAS registry number (371-47-1) provides a universal identifier across chemical databases. Its EC number (206-738-1) further classifies it within European chemical inventories.

Molecular Formula and Composition

Disodium maleate possesses the molecular formula C₄H₂Na₂O₄, representing a dicarboxylate salt derived from maleic acid [2] [3]. The compound exhibits a molecular weight of 160.04 grams per mole, as confirmed by multiple analytical sources [2] [10] [43]. The exact mass of disodium maleate has been determined to be 159.97484710 grams per mole through high-resolution mass spectrometry analysis [6].

The elemental composition of disodium maleate consists of four carbon atoms, two hydrogen atoms, two sodium atoms, and four oxygen atoms [2] [3] [16]. This stoichiometric arrangement reflects the complete neutralization of maleic acid's two carboxylic acid groups with sodium cations, resulting in a dibasic sodium salt [2] [16]. The compound exists in an anhydrous form under standard conditions, although hydrated variants have been documented in crystallographic studies [25].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₂Na₂O₄ | [2] [3] |

| Molecular Weight | 160.04 g/mol | [2] [10] |

| Exact Mass | 159.97484710 g/mol | [6] |

| Elemental Composition | C: 4, H: 2, Na: 2, O: 4 | [2] [3] |

Structural Configuration

Two-Dimensional Structure Analysis

The two-dimensional structural framework of disodium maleate is characterized by a cis-configuration of the carbon-carbon double bond, distinguishing it from its trans-isomer, disodium fumarate [16] [19]. The compound features a planar arrangement of the four-carbon backbone, with the double bond located between the second and third carbon atoms [2] [16]. Each terminal carbon atom bears a carboxylate group that coordinates with sodium cations through ionic interactions [2] [16].

The International Union of Pure and Applied Chemistry systematic name for disodium maleate is disodium (Z)-but-2-enedioate, reflecting the cis-stereochemistry of the central alkene bond [2] [16]. The Simplified Molecular Input Line Entry System representation of the compound is [Na+].[Na+].[O-]C(=O)\C=C/C([O-])=O, which explicitly denotes the ionic nature of the sodium-carboxylate interactions [11] [16] [19].

The InChI (International Chemical Identifier) string for disodium maleate is InChI=1S/C4H4O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1-;;, with the corresponding InChIKey being MSJMDZAOKORVFC-UAIGNFCESA-L [2] [16] [19]. This standardized representation facilitates database searches and structural comparisons across chemical information systems.

Three-Dimensional Conformational Properties

The three-dimensional molecular architecture of disodium maleate exhibits a relatively constrained geometry due to the presence of the carbon-carbon double bond [2] [16]. The central alkene moiety restricts rotation around the C2-C3 bond, maintaining the cis-configuration in the solid state [2] [16]. Computational modeling studies indicate that the molecule adopts a planar conformation for the carbon backbone, with the sodium cations positioned above and below the molecular plane [6] [22].

The topological polar surface area of disodium maleate has been calculated to be 80.30 square angstroms, reflecting the substantial polar character contributed by the carboxylate functional groups [6]. The compound exhibits zero rotatable bonds due to the rigid double bond constraint, resulting in a fixed molecular geometry [6] [22]. The calculated logarithm of the octanol-water partition coefficient is -8.95, indicating high hydrophilic character and excellent water solubility [18].

Molecular modeling investigations reveal that disodium maleate possesses no defined stereocenters, consistent with its achiral nature [19] [22]. The compound contains one E/Z stereochemical center corresponding to the central double bond, which maintains the Z (cis) configuration [19] [22]. The absence of sp³-hybridized carbon atoms results in a completely planar molecular framework with minimal conformational flexibility [18].

Crystallographic Properties

Disodium maleate crystallizes as a white crystalline powder or crystals under ambient conditions [2] [10] [31]. The compound exhibits a density of 1.3 grams per cubic centimeter in the solid state [17] [31]. Crystallographic investigations have revealed that disodium maleate adopts various hydrated forms, with the monohydrate being particularly well-characterized [25] [35].

The melting point of disodium maleate has been reported to range from 138 to 139 degrees Celsius, indicating good thermal stability under normal handling conditions [5] [31]. The compound demonstrates excellent water solubility, described as "almost transparency" in aqueous solutions, which facilitates its use in various analytical and synthetic applications [31] [32]. The pH of a 50 grams per liter aqueous solution at 25 degrees Celsius ranges from 7.0 to 9.0, indicating mildly alkaline character [17] [31].

Crystallographic studies of related sodium maleate hydrates have provided insight into the solid-state packing arrangements [12] [14]. The crystal structure of sodium hydrogen maleate trihydrate has been determined to crystallize in the triclinic space group P1̄ with unit cell parameters a = 5.956 angstroms, b = 6.392 angstroms, c = 11.230 angstroms, α = 104.17 degrees, β = 91.55 degrees, and γ = 100.20 degrees [14]. These structural investigations reveal the importance of hydrogen bonding networks in stabilizing the crystal lattice.

| Property | Value | Reference |

|---|---|---|

| Physical State | White crystalline powder | [2] [10] |

| Density | 1.3 g/cm³ | [17] [31] |

| Melting Point | 138-139°C | [5] [31] |

| Water Solubility | Highly soluble | [31] [32] |

| pH (50 g/L, 25°C) | 7.0-9.0 | [17] [31] |

Systematic and Depositor-Supplied Nomenclature

The primary systematic name for disodium maleate according to International Union of Pure and Applied Chemistry nomenclature is disodium (Z)-but-2-enedioate [2] [16]. This designation explicitly identifies the compound as the disodium salt of the Z-isomer of butenedioic acid. Alternative systematic names include 2-butenedioic acid (Z)-, disodium salt and 2-butenedioic acid (2Z)-, sodium salt (1:2) [16] [17].

The Chemical Abstracts Service registry number for disodium maleate is 371-47-1, providing a unique identifier for the compound in chemical databases [2] [3] [16]. The European Community number is 206-738-1, facilitating regulatory identification within European chemical inventories [2] [16] [17]. The United Nations International Identification number is I88OG949F3, as assigned by the Food and Drug Administration Global Substance Registration System [16] [19].

Commonly encountered synonyms and depositor-supplied names include sodium maleate, maleic acid disodium salt, and sodium dimaleate [2] [16] [17]. The Czech designation "Maleinan sodny" and Polish name "Maleinian sodu" reflect international usage of the compound [16] [17]. Trade designations may include descriptive terms such as "dibasic sodium maleate" and "anhydrous disodium maleate" to specify the particular form or purity grade [16].

Database identifiers for disodium maleate include ChEBI identification CHEBI:91263, ChEMBL identification CHEMBL449139, and PubChem Compound identification 6364608 [2] [16]. The MDL number MFCD00013059 provides access to the compound in the Molecular Design Limited database system [2] [3] [10]. The Reaxys Registry Number 4212580 enables retrieval from the Reaxys chemical database [2] [10] [13].

| Nomenclature Type | Designation | Reference |

|---|---|---|

| IUPAC Name | disodium (Z)-but-2-enedioate | [2] [16] |

| CAS Registry Number | 371-47-1 | [2] [3] |

| EC Number | 206-738-1 | [2] [16] |

| UNII | I88OG949F3 | [16] [19] |

| ChEBI ID | CHEBI:91263 | [2] [16] |

| PubChem CID | 6364608 | [2] [16] |

Disodium maleate exists as a solid at room temperature, specifically manifesting as a white crystalline powder to amorphous powder depending on preparation and storage conditions [1] [2] [3] [4]. The compound presents distinctive organoleptic characteristics that facilitate its identification and quality assessment.

The appearance of disodium maleate ranges from a white powder to crystalline structure, with high-purity samples typically exhibiting a more defined crystalline morphology [3] [4] [5]. The material demonstrates excellent visual clarity when dissolved in water, producing solutions that are described as almost transparent [1] [2] [6], indicating minimal light scattering and high solution homogeneity.

The compound is odorless under normal storage conditions and maintains consistent physical characteristics when stored properly [4]. Its particle size distribution can vary depending on manufacturing processes, with commercial grades typically available as fine powders suitable for various applications [7] [8].

Solubility Parameters

Disodium maleate exhibits excellent water solubility, a characteristic that significantly influences its utility in various applications [1] [2] [4] [5]. The compound demonstrates complete dissolution in water at room temperature, producing solutions with almost complete transparency [1] [6], indicating the absence of undissolved particles or significant hydrolysis products.

The solubility behavior is influenced by temperature, with higher temperatures generally increasing dissolution rates [4]. The compound's ionic nature, resulting from the presence of two sodium cations and the maleate dianion, contributes to its high hydrophilicity [9]. The dissolution process is typically rapid and does not require heating for standard concentrations used in laboratory and industrial applications [7] [5].

Solubility in organic solvents is significantly limited due to the compound's ionic character [4]. This selective solubility profile makes disodium maleate particularly suitable for aqueous-based formulations while limiting its application in non-polar solvent systems.

Density and Physical Constants

The density of disodium maleate has been reported with some variation across different sources, ranging from 1.3 to 1.499 g/cm³ [10] [1] [2]. This variation likely reflects differences in crystal structure, hydration state, and packing density of different commercial preparations.

Key physical constants include:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 160.04 g/mol | [10] [1] [11] [12] [2] |

| Exact Mass | 159.974847 Da | [12] [13] |

| Density | 1.3-1.499 g/cm³ | [10] [1] [2] |

| Melting Point | 138-139°C | [10] [2] [14] |

| Boiling Point | 355.5°C at 760 mmHg | [10] [2] [14] |

| Flash Point | 183°C | [10] [14] |

The molecular formula C₄H₂Na₂O₄ corresponds to a molecular weight of precisely 160.04 g/mol [10] [1] [11] [12] [2]. The exact mass of 159.974847 Da provides high-precision identification for analytical applications [12] [13].

The topological polar surface area is reported as 80.26-80.30 Ų [12] [13], indicating significant polarity that contributes to the compound's water solubility and ionic interactions.

pH Behavior and Buffer Capacity

Disodium maleate demonstrates alkaline pH behavior in aqueous solution, with a pH range of 7.0-9.0 when prepared as a 50 g/L solution at 25°C [1] [2] [6] [4]. This alkaline character results from the hydrolysis of the maleate anion, which acts as a weak base in aqueous solution.

The compound functions as an effective buffering agent within a specific pH range, typically between pH 5.0 and 6.5 [16] [17]. The buffering capacity is derived from the diprotic nature of the parent maleic acid, with pKa values of approximately 1.9 and 6.2 [9]. This dual dissociation characteristic enables the compound to resist pH changes within its effective buffering range.

Buffer preparation typically involves:

- 0.05 M maleate buffer, pH 5.15: 25 mL of 0.2 M maleate stock with 4.2 mL of 0.2 N NaOH, diluted to 100 mL [17]

- 0.05 M maleate buffer, pH 6.0: 25 mL of 0.2 M maleate stock titrated with NaOH to pH 6.0, diluted to 100 mL [17]

The buffering efficiency is particularly valuable in biological and analytical applications where pH stability is critical for maintaining optimal enzyme activity and chemical reaction conditions [16] [18].

Thermal Stability and Decomposition Profile

The thermal stability of disodium maleate reflects the general stability characteristics of inorganic salts of organic acids, with the salt form demonstrating enhanced thermal stability compared to the parent maleic acid [19] [20].

Thermal decomposition characteristics include:

- Onset decomposition temperature: Expected to exceed 280°C based on similar maleate salt studies [21] [19]

- Melting point: 138-139°C [10] [2] [14], representing the temperature at which crystal structure disruption occurs

- Thermal degradation pattern: Likely involves multi-stage decomposition with initial dehydration (if hydrated), followed by organic matrix degradation [21] [19]

Storage stability is maintained at room temperature with recommendations for storage below 15°C in cool, dark conditions to optimize long-term stability [7] [4] [5]. The compound demonstrates good thermal stability under normal storage and handling conditions, with no specific auto-ignition temperature reported in available literature [14] [22].

Thermal analysis considerations:

- Thermogravimetric analysis (TGA) would be required for precise decomposition temperature determination [23] [24]

- Differential scanning calorimetry (DSC) could provide detailed thermal transition information [21] [19]

- Heat generation and decomposition kinetics require specific calorimetric analysis for quantitative determination [19]

Physical Description

Solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 355 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 351 of 355 companies with hazard statement code(s):;

H315 (93.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

2-Butenedioic acid (2Z)-, sodium salt (1:2): ACTIVE

2-Butenedioic acid (2Z)-, sodium salt (1:1): ACTIVE